tBuBrettPhos Pd G3

描述

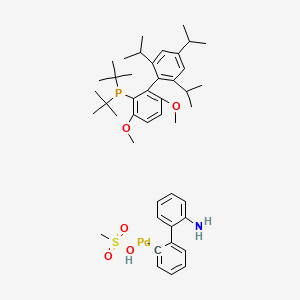

tBuBrettPhos Pd G3: is a third-generation Buchwald precatalyst, known for its versatility in cross-coupling reactions. The compound’s full chemical name is tert-BuBrettPhos-Pd-G3 , which stands for (2-Di-tert-butylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2′-amino-1,1′-biphenyl)]palladium (II) methanesulfonate . This compound is air-, moisture-, and thermally-stable, making it highly suitable for various organic synthesis applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tBuBrettPhos Pd G3 involves the reaction of tert-butylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl with 2′-amino-1,1′-biphenyl in the presence of palladium (II) methanesulfonate . The key steps include forming a methanesulfonate ester compound, followed by reaction with the amino biphenyl to yield the final product . The process requires precise control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions under controlled environments to maintain the stability of the compound. The use of high-purity reagents and advanced purification techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensures the quality and consistency of the product .

化学反应分析

Types of Reactions: tBuBrettPhos Pd G3 is primarily used in cross-coupling reactions for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), carbon-fluorine (C-F), carbon-trifluoromethyl (C-CF3), and carbon-sulfur (C-S) bonds . These reactions include:

- Buchwald-Hartwig Cross Coupling Reaction

- Heck Reaction

- Hiyama Coupling

- Negishi Coupling

- Sonogashira Coupling

- Stille Coupling

- Suzuki-Miyaura Coupling

Common Reagents and Conditions: The reactions typically involve the use of aryl halides or aryl triflates as substrates, with palladium serving as the central metal in the catalytic cycle . Common reagents include benzaldoxime as

生物活性

tBuBrettPhos Pd G3 is a third-generation Buchwald precatalyst that has garnered attention in synthetic organic chemistry due to its efficiency in catalyzing various cross-coupling reactions. This article explores the biological activity of this compound, highlighting its applications, mechanisms, and comparative advantages over other catalysts.

Chemical Structure and Properties

The full chemical name of this compound is tert-butylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl palladium(II) methanesulfonate. Its molecular formula is , with a CAS number of 1536473-72-9. The compound features a bulky phosphine ligand which contributes to its stability and reactivity in various chemical environments .

This compound operates primarily through the formation of palladium(0) species in situ, which are responsible for the catalytic activity in cross-coupling reactions. The catalyst demonstrates remarkable stability under mild conditions, allowing it to effectively facilitate the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), and other bonds with high yields .

Cross-Coupling Reactions

This compound is particularly effective in:

- Amination Reactions : It catalyzes the arylation of primary amides, showing tolerance to various functional groups .

- C-O Coupling : The catalyst efficiently couples aryl halides with primary alcohols to form ethers, which are valuable in pharmaceutical synthesis .

- Fluorinated Alkyl Aryl Ethers : Recent studies have demonstrated its ability to couple fluorinated alcohols with aryl bromides, achieving yields up to 70% under optimized conditions .

Comparative Analysis

The following table summarizes the key features and performance of this compound compared to other palladium-based catalysts:

| Compound Name | Key Features | Performance |

|---|---|---|

| This compound | Third-generation; high stability; mild conditions | High yields; minimal racemization; versatile |

| BrettPhos Pd G2 | Second-generation; less efficient | Lower stability; requires harsher conditions |

| Xantphos Pd | Bidentate ligand; different selectivity | Effective but less versatile |

| JohnPhos Pd | Versatile but requires harsher conditions | Good performance but less stable |

Case Studies

- Aryl Halide Coupling : In a study involving the coupling of aryl halides with hydroxides, this compound showed excellent yields while minimizing side reactions. The catalyst's ability to tolerate bulky substituents was crucial for successful product formation .

- Synthesis of Drug Precursors : The catalyst was applied in synthesizing precursors for pharmaceuticals such as N-Boc-flecainide, demonstrating its utility in medicinal chemistry .

Research Findings

Recent research has highlighted the following findings regarding the biological activity and efficiency of this compound:

- Stability : The compound maintains high catalytic activity over extended periods without significant loss of performance due to its robust structure .

- Yield Optimization : Experimentation has shown that using bases like cesium carbonate enhances yield significantly compared to other bases like sodium or potassium carbonate .

- Functional Group Tolerance : It exhibits a broad functional group tolerance, making it suitable for complex organic synthesis where multiple reactive sites are present .

科学研究应用

Applications in Cross-Coupling Reactions

tBuBrettPhos Palladium G3 is primarily utilized in several types of cross-coupling reactions:

- Arylation of Primary Amides :

- C-O Cross-Coupling Reactions :

- Aminocarbonylation :

- N-Arylation of Amino Acid Esters :

- Hydroxylation Reactions :

Comparative Analysis with Other Precatalysts

The following table summarizes the performance characteristics of tBuBrettPhos Palladium G3 compared to other precatalysts:

| Precatalyst | Generation | Key Features | Limitations |

|---|---|---|---|

| This compound | Third | High efficiency, long solution life | Requires careful handling |

| BrettPhos Pd G2 | Second | Moderate efficiency | Less stable and reactive |

| Xantphos Pd | Various | Good selectivity | May require harsher conditions |

| JohnPhos Pd | Various | Versatile across multiple reactions | Lower efficiency compared to G3 |

Case Studies and Research Findings

Several studies have documented the successful application of tBuBrettPhos Palladium G3 in various synthetic pathways:

- A study demonstrated its use in the synthesis of fluorinated alkyl aryl ethers through palladium-catalyzed C-O coupling under mild conditions, achieving excellent yields and functional group tolerance .

- Another research article highlighted its effectiveness in aminocarbonylation reactions for synthesizing diverse amino-substituted heterocycles, emphasizing its role in expanding the library of pharmaceutical compounds .

属性

IUPAC Name |

ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H49O2P.C12H10N.CH4O3S.Pd/c1-19(2)22-17-23(20(3)4)27(24(18-22)21(5)6)28-25(32-13)15-16-26(33-14)29(28)34(30(7,8)9)31(10,11)12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h15-21H,1-14H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLHIPFGYVFUGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H63NO5PPdS- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

855.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1536473-72-9 | |

| Record name | (2'-Amino-2-biphenylyl)palladium(1+) methanesulfonate - bis(2-methyl-2-propanyl)(2',4',6'-triisopropyl-3,6-dimethoxy-2-biphenylyl)phosphine (1:1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What types of reactions is tBuBrettPhos Pd G3 known to catalyze effectively?

A1: this compound is a highly effective catalyst for forming carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds in organic molecules.

- C-O bond formation: The research demonstrates its efficiency in synthesizing fluorinated alkyl aryl ethers via the cross-coupling of (hetero)aryl bromides with fluorinated alcohols. [] This reaction is particularly useful for preparing compounds relevant to medicinal chemistry and materials science, as the incorporation of fluorine can significantly alter a molecule's properties.

- C-S bond formation: this compound demonstrates unique catalytic activity in facilitating the thioetherification of aryl halides with thioacetates. [] This method offers a mild and efficient route to thioarenes, which are important structural motifs in various pharmaceuticals and agrochemicals.

Q2: What makes this compound particularly suitable for these reactions compared to other catalysts?

A2: While a definitive answer would require further research, the provided studies highlight some key advantages:

- High selectivity: In both papers, this compound demonstrates a high degree of selectivity for the desired cross-coupling products, minimizing unwanted side reactions. [, ] This selectivity is crucial for achieving high yields and simplifying the purification process.

- Mild reaction conditions: The reactions catalyzed by this compound proceed efficiently under relatively mild conditions, often requiring lower temperatures and shorter reaction times compared to other methods. [, ] This mildness makes it a more sustainable and practical choice for synthesizing complex molecules, especially those containing sensitive functional groups.

- Broad substrate scope: The research suggests this compound exhibits good functional group tolerance and compatibility with a variety of (hetero)aryl bromides and thioacetates. [, ] This versatility broadens its applications in synthesizing diverse libraries of organic compounds for drug discovery and materials science.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。